molecular formula C16H20N4O2S B2565402 2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034458-06-3

2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2565402
CAS No.: 2034458-06-3
M. Wt: 332.42
InChI Key: HIAWWFFUALAEJD-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a methoxyphenyl group, a thiadiazole ring, and a piperidine ring

Preparation Methods

The synthesis of 2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Final Coupling: The methoxyphenyl group is attached to the intermediate compound through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can be compared with similar compounds such as:

    2-(2-methoxyphenyl)-N-[1-(1,2,4-thiadiazol-3-yl)piperidin-4-yl]acetamide: This compound has a similar structure but with a different thiadiazole ring, which may result in different chemical properties and biological activities.

    2-(2-methoxyphenyl)-N-[1-(1,3,5-thiadiazol-3-yl)piperidin-4-yl]acetamide: Another structural analog with variations in the thiadiazole ring, leading to potential differences in reactivity and application.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-14-5-3-2-4-12(14)10-16(21)18-13-6-8-20(9-7-13)15-11-17-23-19-15/h2-5,11,13H,6-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAWWFFUALAEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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